6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound with a molecular formula of C9H13NO2 It is known for its unique structure, which includes a methoxy group and a hexahydrocinnolinone core
Scientific Research Applications
6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxy-substituted phenylhydrazine with a suitable cyclohexanone derivative. The reaction is often carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group in the cinnolinone core can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cinnolinone derivatives.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The methoxy group and the cinnolinone core play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2(3H)-benzoxazolone (MBOA): Another methoxy-substituted heterocyclic compound with distinct biological activities.
Indole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific combination of a methoxy group and a hexahydrocinnolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-2-3-8-6(4-7)5-9(12)11-10-8/h5,7H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXDNZDPLWUZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=NNC(=O)C=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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